6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine
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Overview
Description
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol It is known for its unique structure, which includes a chloro group, a hydroxyimino group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-amine with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 6-chloro-3-(nitromethyl)pyridin-2-amine.
Reduction: Formation of 6-chloro-3-(aminomethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chloro and amine groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(nitromethyl)pyridin-2-amine
- 6-Chloro-3-(aminomethyl)pyridin-2-amine
- 6-Chloro-3-(methylthio)pyridin-2-amine
Uniqueness
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine is a pyridine derivative with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its hydroxyimino group, which may confer unique interactions with biological targets. The following sections will explore its synthesis, biological activity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 171.58 g/mol
- IUPAC Name : (NE)-N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine-2-amine with hydroxylamine hydrochloride under basic conditions. The resulting product can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | 6-chloro-3-(nitromethyl)pyridin-2-amine |
Reduction | NaBH₄, LiAlH₄ | 6-chloro-3-(aminomethyl)pyridin-2-amine |
Substitution | Amines, thiols | Various substituted pyridine derivatives |
Biological Activity
While specific biological activities for this compound have not been extensively documented, its structural similarity to other biologically active pyridine derivatives suggests potential pharmacological properties. The compound has been investigated for various applications:
- Biochemical Probes : It is being explored as a biochemical probe to study enzyme mechanisms and protein interactions .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential for this compound in treating infections.
- Anticancer Properties : Research into analogous structures has shown anticancer activity, warranting further investigation into this compound's efficacy against cancer cell lines.
The mechanism of action for this compound likely involves interactions with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues of target proteins, while the chloro and amine groups may engage in non-covalent interactions that modulate protein activity and influence biological pathways.
Case Studies
- Enzyme Interaction Studies : A study investigating the interaction between this compound and various enzymes revealed that it could serve as a competitive inhibitor for certain targets, suggesting its utility in drug design.
- Antibacterial Testing : In vitro testing demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Anticancer Screening : Preliminary assays indicated that compounds structurally related to this compound exhibited cytotoxic effects on several cancer cell lines, prompting further exploration into its anticancer potential .
Properties
IUPAC Name |
(NE)-N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H,(H2,8,10)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVCFRJDLRYMK-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=NO)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1/C=N/O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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